
4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" appears to be closely related to a class of compounds that have been synthesized and structurally characterized in recent studies. These compounds typically involve the acetylation of an aromatic amine and the introduction of a sulfonyl group, resulting in molecules with V-shaped conformations and potential for various intermolecular interactions.
Synthesis Analysis
The synthesis of related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, involves the condensation of an aminoacetophenone with a substituted benzenesulfonyl chloride under base conditions. This method has been reported to offer excellent yields, short reaction times, and high purity of the final product . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate substitutions on the phenyl rings and the use of a methoxypropyl group.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by V-shaped conformations, with dihedral angles between the benzene rings of approximately 84° to 87° . The substituents on the benzene rings, such as methoxy and chloro groups, are roughly coplanar with their respective rings, indicating a degree of planarity in the overall molecular structure. The presence of intramolecular hydrogen bonding, such as C—H⋯O interactions, contributes to the stabilization of this conformation .
Chemical Reactions Analysis
While the specific chemical reactions of "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" are not provided, the related compounds exhibit a propensity for intermolecular interactions. These include N—H⋯O and C—H⋯O hydrogen bonds, which link molecules into chains or networks within the crystal lattice. Additionally, weak C—H⋯π, C—Cl⋯π, and π⋯π interactions have been observed, which may contribute to the stability and packing of the crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds studied. The crystal structures are stabilized by various intermolecular interactions, which could influence the melting points, solubility, and crystal habit. Spectroscopic techniques such as 1H-NMR, FT-IR, and UV-Vis have been utilized to elucidate the chemical structures of these compounds, suggesting that similar analytical methods would be applicable for the compound . The presence of the acetyl and sulfonyl groups, as well as the substituted aromatic rings, would likely affect the compound's reactivity and interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Carbonic Anhydrase Inhibitory Effects
The study by Gul et al. (2016) highlights the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, showcasing the chemical structures confirmed through various spectroscopic methods. This research demonstrates the potent inhibitory effects of newly synthesized sulphonamide derivatives against human cytosolic carbonic anhydrase I and II isoenzymes, presenting a significant stride in understanding the therapeutic potential of these compounds. The methodological advancements in synthesis, using microwave irradiation, offer insights into efficient and innovative approaches to drug development (Gul et al., 2016).
Cognitive Enhancing Properties in Neuropharmacology
Hirst et al. (2006) explore the potent and selective inhibition of the 5-HT6 receptor by SB-399885, emphasizing its high affinity and competitive antagonism. This compound's ability to significantly improve cognitive functions in aged rat models, alongside the enhancement of cholinergic function, underscores its potential in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. This research illuminates the broad spectrum of therapeutic applications for 5-HT6 receptor antagonists, providing a foundation for future pharmacological interventions (Hirst et al., 2006).
Antiproliferative Activity and Molecular Docking
Fahim and Shalaby (2019) discuss the synthesis of novel benzenesulfonamide derivatives, highlighting their antitumor activity against HepG2 and MCF-7 cell lines. This research not only showcases the potential of these compounds in cancer therapy but also includes molecular docking and DFT calculations, providing a comprehensive understanding of their interactions with biological targets. The study exemplifies the integration of synthetic chemistry, biological evaluation, and computational methods in the search for effective cancer treatments (Fahim & Shalaby, 2019).
Crystal Structure Analysis and Synthetic Efficiency
Kobkeatthawin et al. (2017) present a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, detailing the crystal structure and offering insights into the molecular architecture. This study provides valuable information on the structural aspects of benzenesulfonamides, contributing to the field of crystallography and materials science. The methodology outlined offers potential for application in various scientific and industrial contexts, enhancing the understanding of compound synthesis and structure-function relationships (Kobkeatthawin et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide are the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the catabolism of tryptophan, an essential amino acid, through the kynurenine pathway .
Mode of Action
The compound acts as a modulator of IDO and TDO . It inhibits the activity of these enzymes, thereby preventing the degradation of tryptophan . This inhibition can lead to an increase in the levels of tryptophan and a decrease in the levels of kynurenine, a metabolite of tryptophan .
Biochemical Pathways
The compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism . By inhibiting IDO and TDO, the compound disrupts this pathway, leading to an accumulation of tryptophan and a reduction in the production of kynurenine . This can have downstream effects on various biological processes, including protein synthesis, immune response, and neurotransmission .
Result of Action
The inhibition of IDO and TDO by 4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide can result in molecular and cellular effects such as the modulation of immune response and neurotransmission . By increasing tryptophan levels and decreasing kynurenine levels, the compound can potentially influence the activity of immune cells and neurons .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-13(21)14-7-9-17(10-8-14)25(22,23)20-12-18(2,24-3)15-5-4-6-16(19)11-15/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZBTMIGUOXZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)
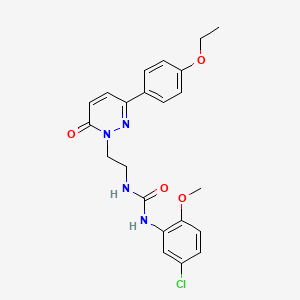
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)
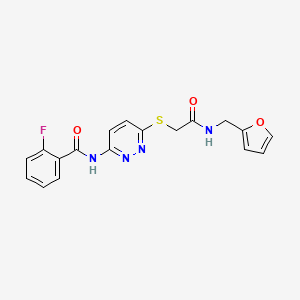
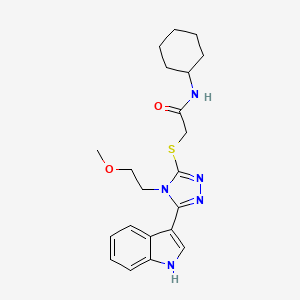
![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

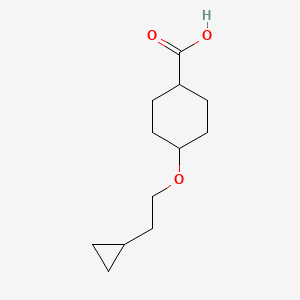

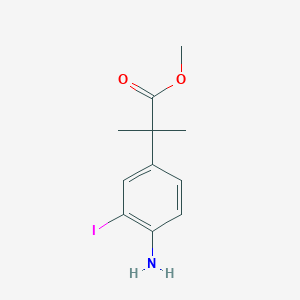
![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)